2-Methyl-3-(trifluoromethyl)piperidine hydrochloride
Overview
Description
2-Methyl-3-(trifluoromethyl)piperidine hydrochloride is a chemical compound with the molecular formula C7H13ClF3N and a molecular weight of 203.63 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring with a methyl group and a trifluoromethyl group attached .Scientific Research Applications
Protoporphyrinogen IX Oxidase Inhibitors
Trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors have been explored for their structural characteristics, showcasing the influence of trifluoromethyl groups on molecular conformation and interactions. This research may provide insights into how 2-Methyl-3-(trifluoromethyl)piperidine hydrochloride could behave as a part of more complex molecules in biochemical pathways or as a potential inhibitor in targeted applications (Li et al., 2005).
Fluorescent Sensors
The development of hydrazide-based fluorescent sensors for metal ions, which incorporate piperidine structures, demonstrates the utility of piperidine derivatives in creating sensitive and selective probes for biological and environmental monitoring. This could suggest avenues for this compound in the development of novel sensing materials (Wang et al., 2014).
Piperidone Derivatives in Biological Activities
Research into 2,6-diaryl-3-methyl-4-piperidone derivatives highlights the potential of piperidine-based compounds in medicinal chemistry, particularly in relation to their analgesic, local anaesthetic, and antifungal activities. This suggests that derivatives like this compound could hold promise in drug development for a range of therapeutic applications (Rameshkumar et al., 2003).
CO2 Absorption Characteristics
Studies on heterocyclic amines and their CO2 absorption characteristics offer insights into how structural variations, including trifluoromethyl substitution, affect their reactivity and efficiency in carbon capture processes. This area of research could indicate potential industrial applications for this compound in environmental technologies (Robinson et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with thecalcitonin gene-related peptide (CGRP) receptor and the dopamine D3 receptor . These receptors play crucial roles in pain transmission and dopamine signaling, respectively .
Mode of Action
Based on its structural similarity to other compounds, it may act as anantagonist at its target receptors . This means it could bind to these receptors and block their activation, preventing the normal signaling processes.
Biochemical Pathways
If it acts on the cgrp receptor and dopamine d3 receptor, it could influencepain signaling pathways and dopaminergic signaling pathways , respectively .
Result of Action
If it acts as an antagonist at the cgrp receptor and dopamine d3 receptor, it could potentiallyreduce pain signaling and modulate dopaminergic signaling , respectively .
Properties
IUPAC Name |
2-methyl-3-(trifluoromethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c1-5-6(7(8,9)10)3-2-4-11-5;/h5-6,11H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZONPCFCBXLSPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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